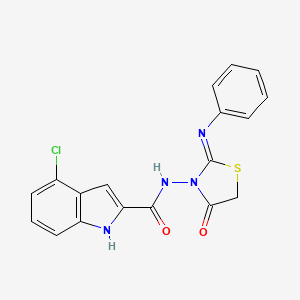![molecular formula C9H12N4O3 B14469511 2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol CAS No. 69839-08-3](/img/structure/B14469511.png)
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol is a chemical compound characterized by the presence of a triazene group attached to a nitrophenyl ring and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol typically involves the reaction of 4-nitroaniline with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to diazotization followed by coupling with ethylene glycol to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazene derivatives.
Aplicaciones Científicas De Investigación
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazene group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2E)-1-Methyl-3-(4-methylphenyl)triaz-2-en-1-yl]ethan-1-ol
- 2-[(2E)-1-Methyl-3-(4-chlorophenyl)triaz-2-en-1-yl]ethan-1-ol
- 2-[(2E)-1-Methyl-3-(4-fluorophenyl)triaz-2-en-1-yl]ethan-1-ol
Uniqueness
2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the triazene and nitrophenyl groups in a single molecule provides a versatile scaffold for further chemical modifications and exploration of new applications.
Propiedades
Número CAS |
69839-08-3 |
|---|---|
Fórmula molecular |
C9H12N4O3 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-[methyl-[(4-nitrophenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C9H12N4O3/c1-12(6-7-14)11-10-8-2-4-9(5-3-8)13(15)16/h2-5,14H,6-7H2,1H3 |
Clave InChI |
QBRKWNHLKMEVQK-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)



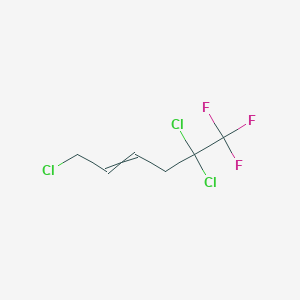
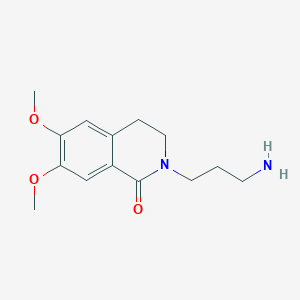
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)

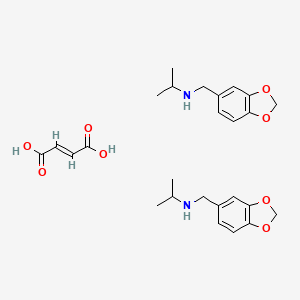
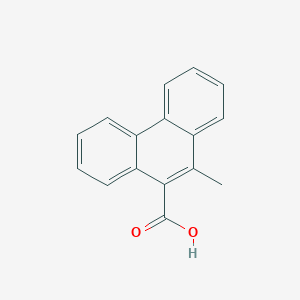

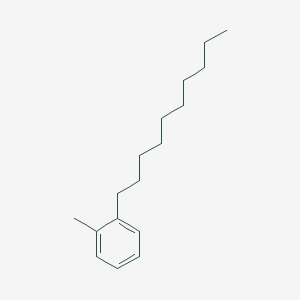
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
